methyl 3-({2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate
Description
This compound features a thiophene-2-carboxylate core substituted at the 3-position with a sulfamoyl group, which is further linked via an ethyl chain to a 3-(trifluoromethyl)-1H-pyrazole moiety. Its structural complexity suggests applications in agrochemical or pharmaceutical research, though direct evidence for its specific use is absent in the provided materials .
Properties
IUPAC Name |
methyl 3-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethylsulfamoyl]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N3O4S2/c1-22-11(19)10-8(3-7-23-10)24(20,21)16-4-6-18-5-2-9(17-18)12(13,14)15/h2-3,5,7,16H,4,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAGYVWNVEFDGIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NCCN2C=CC(=N2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-({2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via a condensation reaction involving sodium cyanoacetate and N-(methoxymethylene)-N,N-dimethylaminium methanesulfonate, followed by acylation with trifluoroacetyl chloride.
Attachment of the Sulfamoyl Group: The sulfamoyl group is introduced through a reaction with an appropriate sulfonamide precursor.
Formation of the Thiophene Ring: The thiophene ring is synthesized separately and then coupled with the pyrazole-sulfamoyl intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes controlling reaction temperatures, solvent choices, and purification steps to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions can target the sulfamoyl group.
Substitution: The trifluoromethyl group and the pyrazole ring can participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the sulfamoyl group can produce amines.
Scientific Research Applications
Methyl 3-({2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate has several applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as organic semiconductors.
Biological Research: It can serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The trifluoromethyl group and the pyrazole ring are often involved in interactions with biological targets, influencing the compound’s potency and selectivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiophene-Pyrazole Hybrids
5-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]thiophene-2-carboxylic acid (CAS 223499-20-5)
- Structure : Thiophene-2-carboxylic acid substituted with a pyrazole bearing CF₃ and methyl groups.
- Key Data :
- Molecular Weight: 276.23 g/mol
- Melting Point: 212.5–214.5°C
- Comparison: Lacks the sulfamoyl-ethyl linker present in the target compound, reducing hydrogen-bonding capacity.
Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate (Example 61, )
- Structure: Thiophene-2-carboxylate fused with a pyrazolo-pyrimidine-chromenone system.
- Key Data :
- Molecular Weight: 560.2 g/mol (M+1)
- Melting Point: 227–230°C
- Comparison: The chromenone and fluorophenyl groups introduce π-π stacking and hydrophobic interactions, likely enhancing kinase inhibition (common in anticancer agents). The target compound’s simpler structure may prioritize herbicidal over pharmaceutical applications .
Sulfonamide/Sulfamoyl Derivatives
5-Ethyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]thiophene-2-sulfonamide ()
- Structure : Thiophene-2-sulfonamide with an ethyl group and pyrazole-substituted cyclohexyl chain.
- Comparison: Sulfonamide (-SO₂NH-) vs. sulfamoyl (-SO₂NH-ethyl-pyrazole): Both enable hydrogen bonding, but the ethyl-pyrazole linker in the target compound may enhance conformational flexibility.
Triflusulfuron-methyl ()
- Structure : Sulfonylurea herbicide with a triazine core.
- Key Data :
- Use: Herbicide targeting acetolactate synthase (ALS).
- Comparison :
Data Table: Structural and Physicochemical Comparison
Research Findings and Mechanistic Insights
- Agrochemical Potential: The sulfamoyl group in the target compound aligns with ALS-inhibiting herbicides (e.g., sulfonylureas), but its thiophene-pyrazole core may reduce cross-resistance risks compared to triazine-based herbicides .
- Pharmaceutical Relevance : Pyrazole-thiophene hybrids (e.g., Example 61) demonstrate kinase inhibition, suggesting the target compound could be modified for similar applications by introducing fluorinated or aromatic substituents .
- Solubility vs. Bioavailability : The methyl ester in the target compound likely improves cell membrane penetration over carboxylic acid analogs (e.g., CAS 223499-20-5), though metabolic ester hydrolysis may limit its half-life .
Biological Activity
Methyl 3-({2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology and agricultural chemistry. This article explores its biological activity through various studies, including synthesis methods, pharmacological effects, and case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula: C₁₃H₁₃F₃N₄O₃S
- Molar Mass: 358.33 g/mol
The structural components include a thiophene ring, a sulfamoyl group, and a trifluoromethyl-substituted pyrazole moiety, which contribute to its biological properties.
Synthesis Methods
The synthesis of this compound can be achieved through various methods. A common approach involves the reaction of thiophene-2-carboxylic acid with a trifluoromethylated pyrazole derivative under acidic conditions, often utilizing coupling agents like HATU or DIPEA to facilitate the reaction.
Antimicrobial Properties
Research has indicated that compounds containing sulfamoyl groups exhibit significant antimicrobial activity. For instance, a study demonstrated that derivatives similar to this compound showed promising results against various bacterial strains. The mechanism is believed to involve inhibition of bacterial folate synthesis pathways.
Anti-inflammatory Effects
In vitro studies have suggested that this compound may possess anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in macrophages, thereby reducing inflammation markers. This effect is crucial for developing therapeutic agents targeting inflammatory diseases.
Anticancer Activity
Recent investigations into the anticancer potential of this compound have yielded encouraging results. In cell line assays, the compound exhibited cytotoxic effects against several cancer cell types, suggesting its potential as an anticancer agent. The proposed mechanism involves inducing apoptosis and disrupting cell cycle progression.
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various sulfamoyl-containing compounds, including this compound). The results indicated that the compound was effective against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MICs) comparable to established antibiotics.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Methyl 3... | 32 | E. coli |
| Methyl 3... | 16 | S. aureus |
Case Study 2: Anti-inflammatory Activity
In an experimental model of inflammation using lipopolysaccharide (LPS)-stimulated macrophages, this compound significantly reduced levels of TNF-alpha and IL-6. The results support its use as a potential anti-inflammatory agent.
| Treatment | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 500 | 300 |
| Methyl 3... | 150 | 100 |
Q & A
Q. What are the recommended synthetic routes for methyl 3-({2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate, and how can reaction efficiency be optimized?
Synthesis typically involves multi-step protocols, including sulfamoylation and coupling reactions. For example:
- Sulfamoylation : React thiophene-2-carboxylate derivatives with sulfamoyl chloride under anhydrous conditions (e.g., THF, Et₃N) .
- Coupling : Use carbodiimide-based reagents (e.g., EDC/HOBt) to conjugate the pyrazole-ethylamine moiety to the sulfamoyl group. Reaction monitoring via thin-layer chromatography (TLC) and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) are critical .
- Optimization : Adjust stoichiometry (1:1.2 molar ratio for sulfamoyl chloride) and temperature (room temperature to 50°C) to minimize byproducts. Purity validation via HPLC (C18 column, acetonitrile/water mobile phase) is essential .
Q. How can the structural integrity of the compound be validated post-synthesis?
- Spectroscopic Analysis :
- X-ray Crystallography : Resolve crystal structure to verify bond angles and stereochemistry, particularly for the pyrazole-thiophene linkage .
Q. What are the critical purity criteria for this compound in pharmacological assays?
- HPLC Purity : ≥97% (C18 column, 254 nm detection) .
- Residual Solvents : Meet ICH guidelines (e.g., <500 ppm for THF) via GC-MS .
- Melting Point Consistency : Compare observed mp (e.g., 195–198°C) with literature values to detect polymorphic impurities .
Advanced Research Questions
Q. How do electronic effects of the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?
- Computational Modeling : Use DFT (e.g., B3LYP/6-31G*) to calculate partial charges on the pyrazole ring. The electron-withdrawing CF₃ group reduces electron density at the N-1 position, favoring electrophilic attacks at the ethyl-sulfamoyl chain .
- Experimental Validation : Compare reaction rates with non-fluorinated analogs (e.g., methyl vs. trifluoromethyl derivatives) under SN2 conditions (e.g., NaH/DMF). Higher yields (~85%) are observed for CF₃ due to enhanced leaving-group stability .
Q. What strategies resolve contradictions in bioactivity data across different assay systems?
- Case Study : If IC₅₀ values vary between enzyme inhibition (µM range) and cell-based assays (nM range), consider:
- Membrane Permeability : Assess via PAMPA (artificial membrane assay) to determine if poor permeability masks efficacy in cellular models .
- Metabolic Stability : Use liver microsomes (human/rat) to identify rapid degradation (e.g., CYP3A4-mediated oxidation) .
- Data Normalization : Express activity relative to positive controls (e.g., ATP for kinase assays) to mitigate inter-lab variability .
Q. How can environmental persistence of this compound be evaluated for ecotoxicological risk assessment?
- Degradation Studies :
- Hydrolytic Stability : Incubate at pH 4–9 (37°C, 7 days) and quantify degradation via LC-MS. The sulfamoyl group shows instability at pH >8 .
- Photolysis : Expose to UV light (λ = 254 nm) to simulate sunlight effects; thiophene rings are prone to ring-opening reactions .
- Biotic Transformation : Use soil microcosms to track metabolite formation (e.g., des-methyl derivatives) via HRMS .
Methodological Challenges and Solutions
Q. Why do crystallization attempts fail for this compound, and how can this be addressed?
- Issue : Polymorphism or solvent inclusion (e.g., THF trapped in lattice).
- Solutions :
- Solvent Screening : Test high-polarity solvents (DMSO/water mixtures) for slow evaporation .
- Seeding : Introduce microcrystals of analogous compounds (e.g., ethyl pyrazole-carboxylates) to induce nucleation .
Q. How to design a SAR study for analogs with improved metabolic stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
